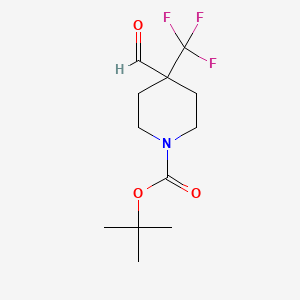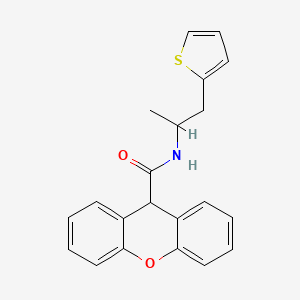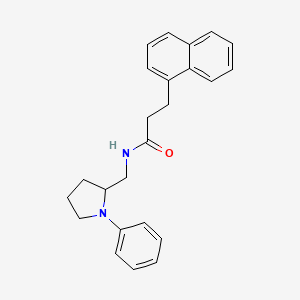
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a member of the cathinone family and has a molecular formula of C26H28N2O.
Aplicaciones Científicas De Investigación
Naphthalene Derivatives in Medicinal Applications
Naphthalimide compounds, including those derived from naphthalene structures similar to the one , have shown extensive potential in medicinal applications. Their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds makes them suitable for developing anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant drugs. Some naphthalimide derivatives have reached clinical trials for their anticancer properties, and the research is expanding into areas such as artificial ion receptors, fluorescent probes, and cell imaging agents for biological species detection and understanding pharmacological properties (Gong et al., 2016).
Environmental Impact and Biodegradation of Naphthalene Derivatives
Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, are pollutants of great concern due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation represents a significant mechanism for the ecological recovery of PAH-contaminated sites. Research into microbial PAH catabolism has advanced understanding of the degradation pathways for naphthalene and higher molecular weight PAHs in bacteria and fungi, facilitating the development of bioremediation methods to enhance the recovery of contaminated sites (Peng et al., 2008).
Analytical Methods and Environmental Monitoring
Understanding the sources, exposures, and methods for evaluating polychlorinated naphthalenes (PCNs), which can be structurally related to the compound , is crucial for environmental monitoring and protection. Research in this area focuses on the sampling and analysis of PCNs in indoor, outdoor, and personal air to evaluate their concentrations and exposures due to their classification as possible human carcinogens. The findings contribute to planning source control measures and studying source-receptor relationships of these compounds (Jia & Batterman, 2010).
Propiedades
IUPAC Name |
3-naphthalen-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c27-24(16-15-20-10-6-9-19-8-4-5-14-23(19)20)25-18-22-13-7-17-26(22)21-11-2-1-3-12-21/h1-6,8-12,14,22H,7,13,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVXEZTHOHRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

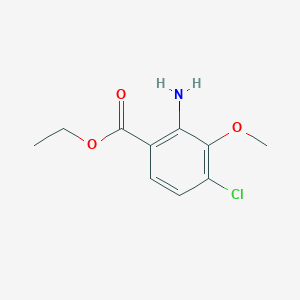

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)
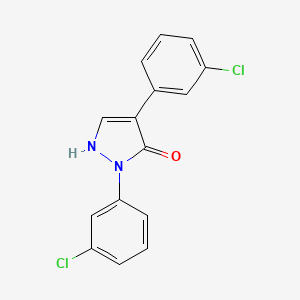
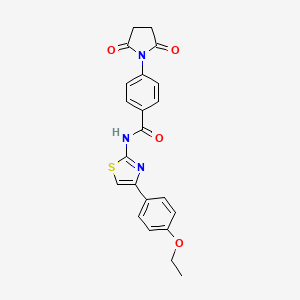
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)
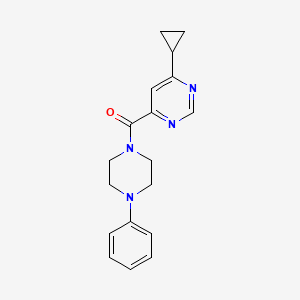
![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)

